Synthetic Yield Comparison: Nucleophilic Aromatic Substitution with Methanol vs. Fluorine Displacement
The synthesis of 1-(2-methoxy-4-nitrophenyl)piperidine from the corresponding 2-fluoro analog proceeds via nucleophilic aromatic substitution. This method yields the target compound in 84% isolated yield after column chromatography, as reported in a patent preparation . This yield represents a practical and scalable route. For comparison, a similar nucleophilic aromatic substitution using methanol on an unactivated aryl halide often requires harsher conditions and results in significantly lower yields (<50%) [1].
| Evidence Dimension | Synthetic Yield (Isolated) |
|---|---|
| Target Compound Data | 84% |
| Comparator Or Baseline | Nucleophilic aromatic substitution on unactivated aryl halides (class baseline) |
| Quantified Difference | >34 percentage points higher |
| Conditions | Reaction of 1-(2-fluoro-4-nitrophenyl)piperidine with sodium methoxide in DMF at reflux for 20 hours. |
Why This Matters
A higher and well-documented yield reduces the cost and time required for procurement and use of the compound as an intermediate.
- [1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Michael B. Smith, 7th Edition, 2013. Chapter 13: Aromatic Substitution, Nucleophilic and Organometallic. (Class-level reference for typical SnAr yields on unactivated systems.) View Source
